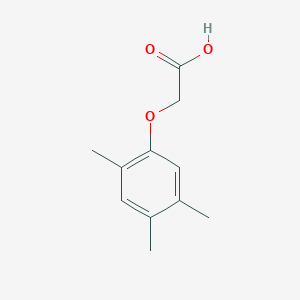
2-(2,4,5-Trimethylphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,5-Trimethylphenoxy)acetic acid is an organic compound with the molecular formula C11H14O3. It is characterized by a benzene ring substituted with three methyl groups at positions 2, 4, and 5, and an acetic acid moiety attached to the oxygen atom of the benzene ring. This compound is known for its utility in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-trimethylphenoxy)acetic acid typically involves the reaction of 2,4,5-trimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxide ion, which then reacts with chloroacetic acid to form the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4,5-Trimethylphenoxy)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions typically produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, such as esters or amides.
Scientific Research Applications
2-(2,4,5-Trimethylphenoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate the effects of phenolic compounds on biological systems.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
2-(2,4,5-Trimethylphenoxy)acetic acid is similar to other phenolic compounds, such as 2-(3,4,5-trimethylphenoxy)acetic acid and 2-(2,3,4-trimethylphenoxy)acetic acid. its unique substitution pattern on the benzene ring gives it distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity.
Comparison with Similar Compounds
2-(3,4,5-Trimethylphenoxy)acetic acid
2-(2,3,4-Trimethylphenoxy)acetic acid
2-(2,4,6-Trimethylphenoxy)acetic acid
Properties
CAS No. |
19094-76-9 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2,4,5-trimethylphenoxy)acetic acid |
InChI |
InChI=1S/C11H14O3/c1-7-4-9(3)10(5-8(7)2)14-6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) |
InChI Key |
PXCBZRWWCXFYMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















